molecular formula C20H34N2O4 B5219533 N-[3-(diethylamino)propyl]-3,4,5-triethoxybenzamide

N-[3-(diethylamino)propyl]-3,4,5-triethoxybenzamide

Cat. No. B5219533
M. Wt: 366.5 g/mol
InChI Key: NXALNFPIIJLPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(diethylamino)propyl]-3,4,5-triethoxybenzamide, commonly known as Tropisetron, is a serotonin 5-HT3 receptor antagonist. It is a potent antiemetic drug that is used to prevent nausea and vomiting caused by chemotherapy and radiation therapy in cancer patients. Tropisetron is also used to treat postoperative nausea and vomiting and irritable bowel syndrome.

Mechanism of Action

Tropisetron works by blocking the serotonin 5-HT3 receptors in the brain and gastrointestinal tract. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and nausea. By blocking the 5-HT3 receptors, Tropisetron reduces the activity of serotonin in the brain and gastrointestinal tract, which leads to a reduction in nausea and vomiting.
Biochemical and Physiological Effects
Tropisetron has been shown to have several biochemical and physiological effects in the body. It has been shown to increase the release of dopamine in the brain, which may contribute to its antiemetic effects. Tropisetron has also been shown to have anti-inflammatory effects, which may be beneficial in conditions such as irritable bowel syndrome.

Advantages and Limitations for Lab Experiments

Tropisetron has several advantages for use in lab experiments. It is a potent and selective antagonist of the serotonin 5-HT3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Tropisetron is also relatively stable and easy to handle, which makes it a convenient compound for use in lab experiments.
One limitation of Tropisetron is that it may have off-target effects on other receptors and enzymes in the body, which may complicate the interpretation of experimental results. Another limitation is that Tropisetron may have species-specific effects, which may limit its usefulness in some animal models.

Future Directions

There are several future directions for research on Tropisetron. One area of research is the development of new and more potent 5-HT3 receptor antagonists for the treatment of nausea and vomiting. Another area of research is the investigation of the potential therapeutic effects of Tropisetron in other conditions, such as irritable bowel syndrome and psychiatric disorders. Additionally, research on the off-target effects of Tropisetron may help to identify new targets for drug development.

Synthesis Methods

Tropisetron is synthesized by the reaction of 3,4,5-triethoxybenzoic acid with 3-(diethylamino)propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (DCCD). The reaction yields Tropisetron as a white crystalline powder, which is then purified by recrystallization.

Scientific Research Applications

Tropisetron has been extensively studied for its antiemetic properties in cancer patients undergoing chemotherapy and radiation therapy. It has also been studied for its potential therapeutic effects in other conditions, such as irritable bowel syndrome, migraine headaches, and psychiatric disorders.

properties

IUPAC Name

N-[3-(diethylamino)propyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O4/c1-6-22(7-2)13-11-12-21-20(23)16-14-17(24-8-3)19(26-10-5)18(15-16)25-9-4/h14-15H,6-13H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXALNFPIIJLPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C1=CC(=C(C(=C1)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(diethylamino)propyl]-3,4,5-triethoxybenzamide

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